molecular formula C12H21NO5 B12845410 (2R,6R)-4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid

(2R,6R)-4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid

Cat. No.: B12845410
M. Wt: 259.30 g/mol
InChI Key: XCMJHIBOKJKBOF-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, an ethyl group, and a carboxylic acid group attached to a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid typically involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the ethyl group at the 6-position. The carboxylic acid group is then introduced at the 2-position. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for the protection step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,6R)-4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6R)-4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
  • (2R,6R)-4-(tert-Butoxycarbonyl)-6-phenylmorpholine-2-carboxylic acid
  • (2R,6R)-4-(tert-Butoxycarbonyl)-6-isopropylmorpholine-2-carboxylic acid

Uniqueness

(2R,6R)-4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different applications and effects.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2R,6R)-6-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-5-8-6-13(7-9(17-8)10(14)15)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1

InChI Key

XCMJHIBOKJKBOF-RKDXNWHRSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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